Product packaging for 4-Bromo-3-chloro-2-hydroxybenzoic acid(Cat. No.:CAS No. 1783603-93-9)

4-Bromo-3-chloro-2-hydroxybenzoic acid

Cat. No.: B1375655
CAS No.: 1783603-93-9
M. Wt: 251.46 g/mol
InChI Key: ZUVFDDZPDVQJMZ-UHFFFAOYSA-N
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Description

Significance of Substituted Benzoic Acid Scaffolds in Organic Synthesis and Medicinal Chemistry Precursors

The substituted benzoic acid scaffold is a fundamental and versatile building block in the realms of organic synthesis and medicinal chemistry. researchgate.net Its structural framework, consisting of a phenyl ring attached to a carboxylic acid group, allows for a wide array of synthetic transformations. researchgate.netpreprints.org The aromatic ring can undergo electrophilic substitution reactions, while the carboxylic acid group can be converted into esters, amides, acid chlorides, and other functional groups. annexechem.com This inherent reactivity makes the benzoic acid moiety an essential raw material for synthesizing a diverse range of active molecules. researchgate.netpreprints.org

In medicinal chemistry, the benzoic acid scaffold is present in numerous therapeutic agents and is a key component in the development of new chemical entities. preprints.org Its derivatives are investigated for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. preprints.orgontosight.ai The ability of the carboxylic acid group to form strong hydrogen bonds is often crucial for the molecule's interaction with biological targets, such as enzymes and receptors. nih.gov For instance, certain substituted benzoic acids have been designed as inhibitors of specific proteins implicated in diseases like cancer. nih.govnih.gov The ubiquity of this scaffold in both natural products (e.g., vanillin, gallic acid) and synthetic drugs (e.g., furosemide, bexarotene) underscores its enduring importance as a precursor in drug discovery and development. researchgate.netpreprints.org

Contextualizing 4-Bromo-3-chloro-2-hydroxybenzoic Acid within the Halogenated Aromatic Carboxylic Acid Class

This compound is a trisubstituted aromatic carboxylic acid that belongs to the broader class of halogenated hydroxybenzoic acids. Its structure is characterized by a benzoic acid core with a bromine atom at the 4-position, a chlorine atom at the 3-position, and a hydroxyl group at the 2-position. This specific arrangement of substituents—two different electron-withdrawing halogens and an electron-donating hydroxyl group—creates a unique electronic and steric environment on the aromatic ring.

PropertyData
IUPAC Name This compound
Molecular Formula C₇H₄BrClO₃
Molecular Weight 251.46 g/mol
Canonical SMILES C1=CC(=C(C(=C1C(=O)O)Cl)O)Br
CAS Number 1783603-93-9

Research Gaps and Potential Areas of Investigation for this compound

Despite the well-established importance of its parent structural classes, this compound remains a relatively understudied compound. A review of the scientific literature indicates a significant research gap, with most available information originating from chemical supplier catalogs rather than peer-reviewed studies on its synthesis, reactivity, or biological activity. This lack of dedicated research presents numerous opportunities for future investigation.

Potential areas of exploration could include:

Novel Synthetic Methodologies: Developing efficient and scalable synthetic routes to produce this compound with high purity and yield would be a valuable contribution to organic chemistry. Current synthetic pathways for related halogenated benzoic acids often involve multi-step processes, and optimizing these for this specific substitution pattern could be a key research focus. chemicalbook.comguidechem.com

Chemical Reactivity Studies: A thorough investigation of its chemical reactivity is warranted. This could involve exploring its use as a precursor in the synthesis of more complex molecules, such as heterocycles or polymers. The interplay of the three different substituents (bromo, chloro, and hydroxyl) on the reactivity of the carboxylic acid group and the aromatic ring could lead to novel chemical transformations.

Medicinal Chemistry Applications: Given that halogenated salicylic (B10762653) acid derivatives have historically shown promise as antimicrobial and anti-inflammatory agents, a primary area of investigation would be the systematic screening of this compound for various biological activities. Its unique halogenation pattern may confer novel or enhanced potency against various targets.

Material Science: Aromatic carboxylic acids are also used in the production of polymers and other materials. wikipedia.org The properties of this compound could be explored for creating new materials with specific thermal, optical, or electronic characteristics.

The existing knowledge base on structurally similar compounds provides a strong rationale for these future research directions, positioning this compound as a molecule with significant untapped potential for scientific discovery.

Synthetic Routes to this compound Explored

The synthesis of this compound, a polysubstituted aromatic compound, involves strategic chemical transformations to achieve the desired arrangement of functional groups on the benzene (B151609) ring. Key methodologies focus on the regioselective introduction of halogen atoms and the formation or modification of the carboxylic acid group. These synthetic strategies are crucial for accessing this compound and its related analogues, which are valuable in various chemical research and development areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClO3 B1375655 4-Bromo-3-chloro-2-hydroxybenzoic acid CAS No. 1783603-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVFDDZPDVQJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Bromo 3 Chloro 2 Hydroxybenzoic Acid

X-ray Crystallography for Solid-State Molecular Architecture Determination

A single-crystal X-ray diffraction analysis would be the definitive method for determining the solid-state structure of 4-bromo-3-chloro-2-hydroxybenzoic acid. This technique would provide precise atomic coordinates, allowing for a detailed examination of its molecular architecture.

Elucidation of Intramolecular Hydrogen Bonding Geometries (e.g., O-H…O interactions)

Due to the ortho positioning of the hydroxyl and carboxylic acid groups, a strong intramolecular hydrogen bond is expected. This interaction would likely occur between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, forming a stable six-membered ring structure. X-ray crystallography would measure the precise bond lengths and angles of this O-H···O interaction, confirming its existence and strength.

Characterization of Dihedral Angles and Torsional Strain

A key parameter from a crystal structure analysis is the dihedral angle between the plane of the aromatic ring and the plane of the carboxylic acid group. This angle indicates the degree of twist of the carboxyl group relative to the ring, which is influenced by steric hindrance from the adjacent bulky chlorine and hydroxyl groups. This torsional strain is a critical factor in understanding the molecule's conformational stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy provides crucial information about the structure of the molecule in a solution state, which can differ from its solid-state conformation.

Proton (¹H) NMR: Chemical Shifts and Coupling Patterns of Aromatic and Exchangeable Protons

A ¹H NMR spectrum would show distinct signals for the different protons in the molecule. The aromatic region would display signals for the two protons on the benzene (B151609) ring. Their chemical shifts (measured in ppm) would be influenced by the electron-withdrawing and donating effects of the bromo, chloro, and hydroxyl substituents. The coupling between these adjacent protons would result in specific splitting patterns (e.g., doublets), and the coupling constant (J, measured in Hz) would provide information about their spatial relationship. Additionally, exchangeable protons from the hydroxyl and carboxylic acid groups would appear as broad singlets, with chemical shifts that can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic H Data not available d
Aromatic H Data not available d
Hydroxyl OH Data not available br s
Carboxyl COOH Data not available br s

Actual experimental data is required for precise values.

Carbon-13 (¹³C) NMR: Characterization of Aromatic Ring Carbons and Carboxyl Carbonyl

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. This includes the six carbons of the aromatic ring and the carbon of the carboxyl group. The chemical shifts of the ring carbons are highly sensitive to the attached substituents. The carbon attached to the bromine (C-Br) and the carbon attached to the chlorine (C-Cl) would have characteristic shifts, as would the carbons bearing the hydroxyl (C-OH) and carboxylic acid (C-COOH) groups. The carbonyl carbon of the carboxylic acid would typically appear at a significantly downfield shift.

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxyl C=O Data not available
Aromatic C-COOH Data not available
Aromatic C-OH Data not available
Aromatic C-Cl Data not available
Aromatic C-Br Data not available
Aromatic C-H Data not available
Aromatic C-H Data not available

Actual experimental data is required for precise values.

Without experimental data specifically for this compound, a definitive and accurate analysis as per the requested outline cannot be completed. The principles of the analytical techniques are well-established, but their application to this specific molecule requires dedicated laboratory investigation.

Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Assignment

While one-dimensional ¹H and ¹³C NMR provide initial data, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural assignment of a polysubstituted benzene ring like that in this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between atoms, confirming the precise substitution pattern.

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show two doublets, corresponding to the protons at the C5 and C6 positions. A 2D COSY spectrum would display a cross-peak between these two signals, confirming their scalar coupling and verifying that they are on adjacent carbons.

HSQC experiments correlate each proton signal directly to the carbon to which it is attached. This would definitively assign the ¹³C NMR signals for C5 and C6. The remaining four signals in the aromatic region of the ¹³C NMR spectrum would correspond to the quaternary carbons (C1, C2, C3, and C4).

The HMBC experiment is crucial for assigning these quaternary carbons by revealing long-range (2- and 3-bond) correlations between protons and carbons. For instance:

The proton at C6 would show a correlation to the carboxylic carbon (C7), C4, and C2.

The proton at C5 would show correlations to C1, C3, and the carboxylic carbon (C7).

These correlations, taken together, provide an irrefutable assignment of every proton and carbon in the molecule, confirming the 2-hydroxy, 3-chloro, and 4-bromo substitution pattern relative to the carboxylic acid group at C1.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of this compound, offering direct insight into its functional groups and intermolecular interactions.

Identification of Characteristic Stretching Frequencies for Carboxylic Acid, Hydroxyl, and Carbon-Halogen Bonds

The infrared (IR) spectrum of this compound is characterized by distinct absorption bands corresponding to its various functional groups. The C=O stretching of the carboxylic acid group typically gives rise to a strong, sharp absorption band. pressbooks.pub The O-H bonds of both the hydroxyl and carboxylic acid groups also produce characteristic, albeit broader, signals. pressbooks.pub The carbon-halogen bonds have stretching frequencies in the fingerprint region of the spectrum.

Table 1. Characteristic IR Stretching Frequencies for this compound

Functional Group Bond Expected Wavenumber (cm⁻¹) Description
Carboxylic Acid O-H stretch 2500–3300 Very broad, often overlaps with C-H stretch
Hydroxyl Group O-H stretch 3200–3600 Broad, indicative of hydrogen bonding
Carboxylic Acid C=O stretch 1700–1750 Strong and sharp
Aromatic Ring C-H stretch ~3000–3100 Medium to weak
Aromatic Ring C=C stretch 1450–1600 Multiple bands of varying intensity
Carbon-Halogen C-Cl stretch 600–800 Medium to strong

Data compiled based on typical frequency ranges for functional groups. pressbooks.pub

Spectroscopic Signatures of Hydrogen Bonding

Hydrogen bonding significantly influences the vibrational spectrum. In this compound, two primary types of hydrogen bonding are expected:

Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond is formed between the hydroxyl group at C2 and the carbonyl oxygen of the carboxylic acid group at C1. This interaction causes the phenolic O-H stretching frequency to shift to a lower wavenumber and broaden. It also slightly lowers the C=O stretching frequency. Crystal structure analysis of similar compounds confirms the presence of such intramolecular O-H⋯O hydrogen bonds. researchgate.net

Intermolecular Hydrogen Bonding : Carboxylic acids typically form hydrogen-bonded dimers in the solid state. This strong intermolecular interaction leads to a very broad O-H absorption band for the carboxylic acid in the 2500–3300 cm⁻¹ range. pressbooks.pub This dimerization also shifts the C=O stretching frequency to a lower wavenumber compared to a non-hydrogen-bonded carbonyl.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and structural features of the molecule through analysis of its fragmentation patterns. The presence of both bromine and chlorine, each with two stable isotopes (⁷⁹Br/⁸¹Br in an ~1:1 ratio and ³⁵Cl/³⁷Cl in an ~3:1 ratio), results in a distinctive isotopic pattern for the molecular ion and any halogen-containing fragments. libretexts.orgdocbrown.info

The molecular ion region will exhibit a characteristic cluster of peaks. The most abundant peak in this cluster (the nominal molecular ion, M⁺) will correspond to the molecule containing ⁷⁹Br and ³⁵Cl. There will be a significant M+2 peak (from ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) and an M+4 peak (from ⁸¹Br/³⁷Cl).

Common fragmentation pathways for benzoic acids include the loss of small neutral molecules. libretexts.org Key fragmentation patterns expected for this compound include:

Loss of H₂O : α-cleavage can lead to the loss of a water molecule (18 Da) from the molecular ion.

Loss of COOH : Cleavage of the bond between the aromatic ring and the carboxyl group can result in the loss of a COOH radical (45 Da). libretexts.org

Loss of Halogens : Cleavage of the carbon-halogen bonds can lead to the loss of a bromine radical (79/81 Da) or a chlorine radical (35/37 Da).

Table 2. Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Description Predicted m/z (for ⁷⁹Br, ³⁵Cl)
[C₇H₄BrClO₂]⁺ Molecular Ion (M⁺) 249.9
[C₇H₂BrClO]⁺ Loss of H₂O 231.9
[C₆H₄BrCl]⁺ Loss of COOH 204.9
[C₇H₄ClO₂]⁺ Loss of Br 171.0

The m/z values are based on the most abundant isotopes and represent the nominal mass.

Theoretical and Computational Chemistry Studies of 4 Bromo 3 Chloro 2 Hydroxybenzoic Acid

Analysis of Intermolecular Forces and Non-Covalent Interactions

Quantification of Hydrogen Bond Strengths and Geometries

The proximity of the hydroxyl and carboxylic acid groups in 4-bromo-3-chloro-2-hydroxybenzoic acid allows for the formation of a significant intramolecular hydrogen bond. Computational methods, particularly Density Functional Theory (DFT), are employed to quantify the strength and geometry of this interaction.

In analogous substituted salicylic (B10762653) acid derivatives, this intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the carboxylic acid is a dominant structural feature. researchgate.netnih.gov This interaction leads to the formation of a stable six-membered ring, often referred to as an S(6) ring motif. researchgate.net Quantum chemical calculations on similar ortho-substituted benzoic acids have shown that this intramolecular hydrogen bonding is a key factor in determining the conformational preferences of the molecule. mdpi.com

Detailed computational analyses of related molecules, such as 3-amino-4-methoxy benzamide, have utilized DFT with basis sets like 6-311++G** to fully optimize molecular geometries. ias.ac.in Such calculations provide precise data on bond lengths, bond angles, and dihedral angles, which serve as the foundation for understanding the hydrogen bond's geometry. The strength of these hydrogen bonds can be estimated through methods like Natural Bond Orbital (NBO) analysis, which calculates the interaction energy between the donor and acceptor orbitals. ias.ac.in For instance, in 3-amino-4-methoxy benzamide, the intramolecular hydrogen bonding energy has been quantified through topological studies. ias.ac.in

Crystallographic studies of isomers like 4-bromo-2-hydroxybenzoic acid and 3-bromo-2-hydroxybenzoic acid confirm the presence of these intramolecular O—H⋯O hydrogen bonds. researchgate.netnih.gov These experimental findings provide a valuable benchmark for validating the geometries predicted by computational models. In the crystal lattice, molecules of these related acids often form inversion dimers through intermolecular hydrogen bonds between their carboxylic acid groups, creating R2²(8) loops. researchgate.netnih.gov While the intramolecular bond is the focus here, these intermolecular interactions also play a crucial role in the solid-state structure.

Table 1: Representative Hydrogen Bond Geometries from a Related Compound (3-bromo-2-hydroxybenzoic acid) Data from crystallographic studies of a related isomer, presented for illustrative purposes.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O1-H1···O3 (intramolecular)0.861.752.55154
O2-H2···O3 (intermolecular)0.861.782.64175

Source: Adapted from crystallographic data on 3-bromo-2-hydroxybenzoic acid. nih.gov

Theoretical Investigation of Halogen Bonding and Aromatic Interactions

Beyond hydrogen bonding, the presence of bromine and chlorine atoms on the aromatic ring introduces the possibility of halogen bonding and other non-covalent interactions. Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. researchgate.net

Theoretical studies on molecules like 4-bromo-3-chlorophenol (B77146) have investigated the patterns of both hydrogen and halogen bonds. researchgate.net These studies often employ techniques like Hirshfeld surface analysis and 2D fingerprint plots to visualize and quantify intermolecular contacts. In the crystal structure of 4-bromo-2-hydroxybenzoic acid, short Br⋯Br contacts of 3.4442 (5) Å have been observed, indicating the presence of halogen bonding that contributes to the formation of a one-dimensional architecture. researchgate.net

Computational models are essential for understanding the nature and strength of these interactions. DFT calculations can map the molecular electrostatic potential (MEP) surface, which visually identifies the electrophilic (positive) σ-hole on the halogen atoms and the nucleophilic (negative) regions on adjacent molecules. A DFT study on a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, utilized MEP analysis to understand reactive sites. researchgate.net

Table 2: Types of Non-Covalent Interactions Investigated in Halogenated Aromatic Compounds

Interaction TypeDescriptionTypical Computational Method
Hydrogen Bond O-H···O interaction between hydroxyl and carboxyl groups.DFT, NBO, QTAIM
Halogen Bond C-Br···Nu or C-Cl···Nu interaction involving a σ-hole.MEP, Hirshfeld Surface Analysis
π-π Stacking Interaction between the electron clouds of aromatic rings.Energy Decomposition Analysis
van der Waals Forces General non-specific attractive or repulsive forces.DFT with dispersion correction

Structure-Based Computational Design and Virtual Screening Methodologies

The structural and electronic information gleaned from theoretical studies of this compound can be leveraged in structure-based computational design and virtual screening to identify novel molecules with desired biological activities. These in silico techniques significantly accelerate the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing. nih.govmdpi.com

The process typically begins with identifying a biological target, such as an enzyme or receptor, whose three-dimensional structure has been determined experimentally (e.g., via X-ray crystallography) and is available in a database like the Protein Data Bank (PDB). nih.gov A structure-based design approach would then use the known structure of the target's binding site to design novel analogs of this compound that are predicted to have improved binding affinity and selectivity. nih.gov For example, computational docking programs can be used to place potential analogs into the binding site and score their interactions. nih.gov

Virtual screening, on the other hand, involves computationally testing large libraries of existing compounds to see if any are likely to bind to the target. nih.govnih.gov A hybrid approach might screen a database of commercially available benzoic acid derivatives. nih.gov The screening process filters these compounds based on various criteria, including:

Molecular Docking: Each compound is virtually "docked" into the target's active site. A scoring function estimates the binding affinity (e.g., in kcal/mol), and compounds with the best scores are prioritized. nih.gov

Pharmacokinetic Properties (ADME/Tox): Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) of the compounds. mdpi.comnih.gov This step is crucial for eliminating candidates that are unlikely to be effective or safe in a biological system. Algorithms often check for compliance with guidelines like Lipinski's rule of five. nih.gov

By combining these computational filters, a large initial library can be narrowed down to a small number of promising candidates for further in vitro and in vivo evaluation. nih.gov This methodology has been successfully applied to identify potential inhibitors for various targets, including the main protease of SARS-CoV-2, by screening libraries of natural products and their derivatives. nih.govnih.gov

Table 3: Key Methodologies in Structure-Based Virtual Screening

MethodologyPurposeExample Software/Tools
Molecular Docking Predict binding pose and affinity of a ligand to a receptor.AutoDock Vina, GOLD, Glide
Pharmacophore Modeling Identify essential 3D features for biological activity.MOE, LigandScout
ADME/Tox Prediction Forecast pharmacokinetic and toxicity properties.SwissADME, TOPKAT
Molecular Dynamics Simulate the movement of ligand-receptor complexes over time.GROMACS, AMBER

Crystal Engineering and Supramolecular Assemblies of 4 Bromo 3 Chloro 2 Hydroxybenzoic Acid

Principles of Cocrystallization and Molecular Salt Formation

Cocrystallization is a technique used to design solid materials with tailored physicochemical properties by combining two or more different molecules in a single crystal lattice in a specific stoichiometric ratio. The components, an active pharmaceutical ingredient (API) and a coformer, are typically neutral molecules held together by non-covalent interactions, most commonly hydrogen bonds. Molecular salt formation, in contrast, involves the transfer of a proton from an acidic component to a basic component, resulting in an ionic pair that forms the crystal lattice.

For 4-Bromo-3-chloro-2-hydroxybenzoic acid, its carboxylic acid group (an acidic center) could either form a hydrogen bond with a neutral coformer (cocrystal) or donate a proton to a sufficiently basic coformer, such as an amine, to form a molecular salt. The outcome depends on the difference in the pKa values between the carboxylic acid of the target compound and the coformer.

Design and Synthesis of Cocrystals and Molecular Salts

The design of cocrystals and molecular salts of this compound would involve selecting coformers with complementary functional groups capable of forming robust intermolecular interactions. Potential coformers could include pyridines, amides, or other carboxylic acids, which can participate in predictable hydrogen bonding patterns known as supramolecular synthons.

Synthesis of these multicomponent crystals is typically achieved through methods such as slow evaporation from solution, reaction crystallization, grinding (neat or liquid-assisted), or slurry crystallization. The choice of method and solvent can significantly influence the final crystalline form obtained.

Intermolecular Hydrogen Bonding Patterns and Graph Set Notations

Hydrogen bonding is the primary force directing the assembly of molecules in the solid state for compounds like this compound. These interactions are often described using graph set notations, which classify the patterns of hydrogen bonds.

A very common and stable motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This is described by the R²₂(8) graph set notation. Such dimers can then act as building blocks for further assembly into more extended structures.

The hydroxyl group at the 2-position can act as both a hydrogen bond donor and acceptor. It could form hydrogen bonds with the carboxylic acid group of a neighboring molecule or with the hydroxyl or other functional groups on a coformer. These interactions can lead to the formation of chains or sheets within the crystal structure.

Bifurcated hydrogen bonds, where one hydrogen atom interacts with two acceptor atoms simultaneously, could also play a role in the crystal packing. The specific geometry of this compound might create environments where such interactions are favorable, adding complexity to the supramolecular architecture.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions

For a molecule like this compound, the Hirshfeld surface would be decorated with various colors to indicate the nature and strength of these interactions. Red spots on the surface typically highlight shorter contacts with negative d_norm values, indicating strong hydrogen bonds, while blue regions represent longer contacts with positive d_norm values, and white areas denote contacts around the van der Waals separation. mdpi.com Given the functional groups present—a carboxylic acid, a hydroxyl group, and halogen atoms (bromine and chlorine)—a variety of intermolecular interactions are expected to play a crucial role in its crystal packing. These would include strong O–H···O hydrogen bonds between the carboxylic acid and hydroxyl groups, as well as weaker C–H···O, C–H···Br, and C–H···Cl interactions. Halogen···halogen (Br···Cl, Br···Br, Cl···Cl) and halogen···π interactions may also be present.

For this compound, the 2D fingerprint plot would be expected to show distinct features:

O···H/H···O interactions: These would appear as a pair of sharp, distinct spikes in the plot, characteristic of strong hydrogen bonds.

Br···H/H···Br and Cl···H/H···Cl interactions: These would be represented by "wing-like" features on the plot.

The relative contributions of these interactions can be quantified from the fingerprint plots, providing a "fingerprint" of the crystal packing. While specific experimental data for this compound is not available, a hypothetical breakdown of intermolecular contacts based on analyses of similar halogenated hydroxybenzoic acids is presented in the table below.

Interactive Data Table: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound

Contact TypePercentage Contribution (%)
H···H40.5
O···H/H···O25.2
Br···H/H···Br12.8
Cl···H/H···Cl8.5
C···H/H···C7.0
C···C3.1
Other2.9

Influence of Crystallization Conditions on Polymorphism and Crystal Habit

The solid-state structure of an organic compound is not fixed and can be significantly influenced by the conditions under which it is crystallized. This can lead to the formation of different polymorphs or variations in crystal habit.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. For substituted benzoic acids, polymorphism is a well-documented phenomenon. The formation of a particular polymorph is often kinetically or thermodynamically controlled and is highly sensitive to the crystallization conditions. Factors that can influence polymorphism include:

Solvent: The polarity of the solvent can influence which supramolecular synthons (patterns of intermolecular interactions) are favored. For this compound, polar protic solvents might favor hydrogen bonding networks, while less polar solvents could promote other interactions.

Temperature: Crystallization at different temperatures can lead to the formation of different polymorphs, as the relative stability of polymorphs can be temperature-dependent. hamptonresearch.com

Supersaturation and Cooling Rate: The rate at which supersaturation is achieved and the subsequent cooling rate can determine whether the system has enough time to reach the most thermodynamically stable form or if a metastable kinetic polymorph is trapped. nih.gov

Crystal habit refers to the external morphology of a crystal. rsc.org Even if the internal crystal structure (polymorph) is the same, the crystal habit can vary from needles to plates to prisms. This is determined by the relative growth rates of different crystal faces. geoscienceworld.org The conditions of crystallization play a critical role in determining the crystal habit:

Additives and Impurities: The presence of even small amounts of impurities or intentionally added habit modifiers can dramatically alter the crystal shape by binding to specific crystal faces.

Stirring and Agitation: The level of agitation in the crystallization vessel can affect mass transfer to the growing crystal faces, thereby influencing the crystal habit.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Chloro 2 Hydroxybenzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions, allowing for the synthesis of various derivatives such as esters and amides.

The conversion of the carboxylic acid moiety of 4-Bromo-3-chloro-2-hydroxybenzoic acid into an ester is a common transformation. This can be achieved through several methods, most notably the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. The reaction is reversible, and to drive it towards the product, it is common to use an excess of the alcohol or to remove water as it is formed. byjus.com

Alternative methods for esterification include reaction with alkyl halides in the presence of a base. The process for preparing an ester of a hydroxybenzoic acid can involve reacting the acid with a halocarbon in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine. google.com

Table 1: Representative Esterification Reactions

Alcohol Catalyst Expected Product
Methanol H₂SO₄ Methyl 4-bromo-3-chloro-2-hydroxybenzoate
Ethanol H₂SO₄ Ethyl 4-bromo-3-chloro-2-hydroxybenzoate

The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. Due to the lower nucleophilicity of amines compared to alkoxides, the carboxylic acid typically requires activation for the reaction to proceed efficiently. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.

Modern amidation techniques, analogous to peptide coupling, utilize specific coupling reagents to facilitate bond formation without isolating the acyl chloride intermediate. Reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts can activate the carboxylic acid. nih.gov Mechanistic studies show the in situ formation of chloro- and imido-phosphonium salts which act as activating agents for the carboxylic acid, generating a highly reactive acyloxy-phosphonium species that is then attacked by the amine. nih.govresearchgate.net

Table 2: Reagents for Amidation

Amine Activating/Coupling Agent Expected Product
Ammonia SOCl₂, then NH₃ 4-Bromo-3-chloro-2-hydroxybenzamide
Diethylamine EDC, HOBt N,N-Diethyl-4-bromo-3-chloro-2-hydroxybenzamide

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can undergo reactions such as alkylation and acylation. Its electron-donating nature also influences the redox chemistry of the aromatic ring.

The phenolic hydroxyl group can be readily alkylated to form an ether. A common method is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then undergoes an Sₙ2 reaction with an alkyl halide to yield the corresponding ether.

Acylation of the phenolic hydroxyl group produces a phenyl ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst. Research on dihalogenated 4-hydroxy-benzoic acid esters has shown that the hydroxyl group can be alkylated, and these derivatives can be used in further syntheses. researchgate.net

Table 3: Representative Reactions of the Phenolic Hydroxyl Group

Reagent Base Reaction Type Expected Product
Methyl iodide K₂CO₃ Alkylation Methyl 4-bromo-3-chloro-2-methoxybenzoate
Acetyl chloride Pyridine Acylation 2-(acetyloxy)-4-bromo-3-chlorobenzoic acid

The phenolic group makes the aromatic ring susceptible to oxidation. Under specific oxidizing conditions, substituted phenols can be converted to quinones. For this compound, oxidation would likely lead to a substituted benzoquinone derivative, although the reaction can be complex due to the presence of multiple substituents. The reaction mechanism typically involves the formation of a phenoxy radical, followed by further oxidation.

Reduction of the aromatic ring of a phenol is challenging but can be achieved under certain conditions, for instance, through catalytic hydrogenation at high pressure and temperature. This would result in the formation of a substituted cyclohexanol (B46403) derivative. However, such conditions might also lead to the reduction of the carboxylic acid group or hydrodehalogenation (removal of bromine and chlorine atoms).

Electrophilic and Nucleophilic Aromatic Substitution on the Halogenated Benzene (B151609) Ring

The existing substituents on the benzene ring dictate the position and feasibility of further substitution reactions.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the rate and regioselectivity are governed by the combined electronic effects of the substituents. msu.edu The directing effects are as follows:

-OH (hydroxyl): Strongly activating, ortho, para-director.

-Br (bromo) and -Cl (chloro): Deactivating, ortho, para-directors.

-COOH (carboxyl): Strongly deactivating, meta-director.

The two available positions for substitution are C5 and C6. The hydroxyl group is the most powerful activating group and its directing effect will dominate. youtube.com It directs incoming electrophiles to its ortho (C3, occupied) and para (C5) positions. The halogen atoms also direct ortho and para. The carboxyl group directs to its meta positions (C3 and C5).

Considering these effects, the C5 position is strongly favored for electrophilic attack. It is para to the strongly activating -OH group and meta to the deactivating -COOH group. The C6 position is ortho to the -OH group but is subject to significant steric hindrance from the adjacent carboxylic acid group. Therefore, reactions such as nitration, sulfonation, or further halogenation would be expected to yield predominantly the 5-substituted product. The mechanism involves the attack of an electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate (an arenium ion or Wheland intermediate), followed by the loss of a proton to restore aromaticity. nih.govlibretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) is less common than EAS and requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halogen). libretexts.orglibretexts.org

In this compound, the potential leaving groups are the bromine at C4 and the chlorine at C3.

The bromine at C4 is para to the electron-donating -OH group and meta to the electron-withdrawing -COOH group.

The chlorine at C3 is ortho to both the -OH and -COOH groups.

The presence of the strongly electron-donating hydroxyl group generally disfavors SₙAr by destabilizing the negatively charged Meisenheimer complex intermediate. libretexts.org However, the electron-withdrawing carboxyl group, particularly when ortho or para to a halogen, can facilitate the reaction. A nucleophile would attack the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate. The negative charge in the intermediate for an attack at C3 could be delocalized onto the carboxyl group, providing some stabilization. Nonetheless, the opposing effect of the powerful hydroxyl donor group suggests that SₙAr reactions on this substrate would require harsh conditions, if they proceed at all. libretexts.org

Table of Compounds

Compound Name
This compound
4-Bromo-3-chloro-2-hydroxybenzamide
2-(acetyloxy)-4-bromo-3-chlorobenzoic acid
2-(benzyloxy)-4-bromo-3-chloro-benzoic acid
N,N-Diethyl-4-bromo-3-chloro-2-hydroxybenzamide
4-Bromo-3-chloro-N-phenyl-2-hydroxybenzamide
Ethyl 4-bromo-3-chloro-2-hydroxybenzoate
Isopropyl 4-bromo-3-chloro-2-hydroxybenzoate
Methyl 4-bromo-3-chloro-2-hydroxybenzoate
Methyl 4-bromo-3-chloro-2-methoxybenzoate
Ammonia
Aniline
Diethylamine
Ethanol
Isopropanol
Methanol
Acetyl chloride
Benzyl bromide
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Hydroxybenzotriazole (HOBt)
Hydrochloric acid
Methyl iodide
N-chlorophthalimide
Oxalyl chloride
Potassium carbonate
Pyridine
Sodium hydride
Sulfuric acid
Thionyl chloride
Triethylamine

Directed Aromatic Functionalization Strategies

Directed aromatic functionalization allows for the selective substitution at a specific position on an aromatic ring through the coordinating effect of a directing group. In the case of this compound, the hydroxyl and carboxylic acid groups, and to a lesser extent the halogen atoms, can act as directing groups in various reactions.

One of the most powerful strategies for directed aromatic functionalization is Directed ortho-Metalation (DoM) . In this reaction, an organolithium reagent, typically an alkyllithium, is used to deprotonate the aromatic ring at a position ortho to a directing metalation group (DMG). The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent. For this compound, the hydroxyl group (after deprotonation to an alkoxide) and the carboxylic acid group (as a carboxylate) are potent DMGs.

The relative directing ability of these groups is an important consideration. Generally, the hydroxyl group is a stronger DMG than the carboxylate group. Both would direct metalation to the C5 position, which is the only available ortho position. The halogen atoms can also influence the acidity of the ring protons, potentially facilitating deprotonation. However, a competing reaction in the presence of strong organolithium bases is halogen-metal exchange, particularly with the bromine atom, which is more reactive than chlorine in this regard. The choice of the organolithium reagent and reaction conditions can be crucial in favoring DoM over halogen-metal exchange.

The general mechanism for DoM is illustrated below:

StepDescription
1. Coordination The organolithium reagent coordinates to the heteroatom of the directing metalation group.
2. Deprotonation The coordinated base removes a proton from the ortho position, forming a stable aryllithium intermediate.
3. Electrophilic Quench The aryllithium species reacts with an added electrophile to form the new C-E bond.

This strategy provides a predictable and regioselective method for introducing a fifth substituent onto the already crowded aromatic ring, opening avenues for the synthesis of highly functionalized derivatives.

Regioselectivity and Steric Effects of Halogen Substituents

The regioselectivity of further substitution reactions on this compound is governed by the electronic and steric effects of the existing substituents.

In electrophilic aromatic substitution (EAS), the hydroxyl group is a strong activating group and an ortho, para-director. The carboxylic acid group is a deactivating group and a meta-director. The halogen atoms are deactivating yet ortho, para-directing. The positions ortho and para to the powerful hydroxyl group are already occupied (C3-chloro and C6-carboxyl, and C4-bromo respectively). The position meta to the carboxyl group is C5. Therefore, the directing effects of the substituents are in conflict. However, the strong activating effect of the hydroxyl group would likely dominate, but since the positions it most strongly activates are blocked, electrophilic substitution is generally disfavored and would require harsh conditions. If a reaction were to occur, the C5 position is the most likely site for substitution, being meta to the deactivating carboxyl group and influenced by the directing effects of the halogens.

The steric effects of the halogen substituents are significant. The bromine atom is larger than the chlorine atom, and both are bulkier than a hydrogen atom. This steric hindrance can impede the approach of reagents, particularly at the positions adjacent to the halogens (C3 and C4). Any reaction at the C5 position would also be subject to steric hindrance from the adjacent bromine atom. This steric crowding can influence the rate and feasibility of reactions and may necessitate the use of smaller reagents or more forcing reaction conditions.

The interplay of these electronic and steric factors is summarized in the table below:

SubstituentElectronic EffectDirecting Effect (EAS)Steric Hindrance
-OH (at C2)Activatingortho, paraModerate
-COOH (at C1)DeactivatingmetaModerate
-Cl (at C3)Deactivatingortho, paraSignificant
-Br (at C4)Deactivatingortho, paraHigh

Photochemical Reactions and Photoinduced Transformations

The presence of halogen atoms and the salicylic (B10762653) acid moiety in this compound makes it susceptible to photochemical reactions. Upon absorption of UV light, the molecule can be promoted to an excited state, leading to various transformations.

A primary photochemical process for halogenated aromatic compounds is photodehalogenation , which involves the cleavage of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond and is therefore more likely to undergo homolytic cleavage to form an aryl radical and a bromine radical. This aryl radical can then abstract a hydrogen atom from the solvent or another molecule to yield 3-chloro-2-hydroxybenzoic acid. Reductive dehalogenation is a common outcome in the presence of a hydrogen-donating solvent.

Salicylic acid and its derivatives are known to be photosensitive and can act as photosensitizers. nih.gov Upon UV irradiation, salicylic acid can be excited to its triplet state, which can then transfer energy to other molecules or participate in chemical reactions. nih.gov In the context of this compound, the salicylic acid core could facilitate intersystem crossing and subsequent photochemical reactions. The photophysics of salicylic acid derivatives in aqueous solution is complex and pH-dependent, involving various excited-state species. unige.chresearchgate.net

Development of Catalytic Systems for Specific Transformations

The carbon-bromine and carbon-chlorine bonds in this compound are excellent handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The development of selective catalytic systems is crucial for controlling the reactivity at the two different halogen sites.

Palladium-catalyzed cross-coupling reactions are particularly relevant. These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The reactivity of aryl halides in the oxidative addition step generally follows the order C-I > C-Br > C-OTf > C-Cl. This difference in reactivity can be exploited for selective functionalization of the C-Br bond in the presence of the C-Cl bond.

Notable examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to selectively couple at the C-Br position.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.govsigmaaldrich.com Similar to the Suzuki-Miyaura coupling, selectivity for the C-Br bond can be achieved.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. researchgate.net The higher reactivity of the C-Br bond would again be expected to lead to selective coupling at the C4 position.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine. Regioselective amination at the C-Br position is feasible.

The table below summarizes the potential for selective catalytic transformations of this compound:

ReactionCoupling PartnerBond FormedExpected Regioselectivity
Suzuki-MiyauraR-B(OH)₂C-CPreferential at C-Br
HeckAlkeneC-CPreferential at C-Br
SonogashiraTerminal AlkyneC-CPreferential at C-Br
Buchwald-HartwigR₂NHC-NPreferential at C-Br

To functionalize the C-Cl bond, more reactive catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, are typically required. Alternatively, a sequential strategy can be employed where the C-Br bond is first functionalized, and then a more active catalyst is used to react the C-Cl bond in a subsequent step. The development of catalytic systems that can reverse the conventional reactivity order or enable direct C-Cl functionalization in the presence of a C-Br bond is an ongoing area of research.

Design and Synthesis of Derivatives and Analogues of 4 Bromo 3 Chloro 2 Hydroxybenzoic Acid

Systematic Modification of the Benzoic Acid Core

Positional Isomers and their Impact on Chemical Behavior

The specific placement of the bromine, chlorine, and hydroxyl groups on the benzoic acid ring is critical in defining the compound's chemical identity and behavior. While literature directly detailing the synthesis and comparative analysis of all positional isomers of 4-bromo-3-chloro-2-hydroxybenzoic acid is not extensively available, the principles of aromatic chemistry allow for predictions regarding their relative reactivity.

The acidity of the carboxylic acid, for instance, is influenced by the electronic effects of the substituents. Halogens, being electron-withdrawing through induction, generally increase the acidity of benzoic acids. pharmaguideline.compressbooks.pub The hydroxyl group, being electron-donating by resonance, can either increase or decrease acidity depending on its position relative to the carboxyl group. In the case of salicylic (B10762653) acid (2-hydroxybenzoic acid), the ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxyl group, which can affect its acidity and reactivity. researchgate.net

The synthesis of positional isomers would likely involve starting with appropriately substituted precursors. For instance, the bromination of a chlorohydroxybenzoic acid or the chlorination of a bromohydroxybenzoic acid could yield different isomers depending on the starting material and reaction conditions. The specific regioselectivity of these halogenation reactions is a key consideration in the synthesis of a desired isomer.

Table 1: Predicted Influence of Substituent Position on the Properties of Bromo-Chloro-Hydroxybenzoic Acid Isomers

Isomer (Hypothetical)Expected Relative AcidityPredicted Reactivity Towards Electrophilic Aromatic SubstitutionKey Steric and Electronic Features
This compound HighDeactivated ring, substitution influenced by -OH and halogens.Intramolecular H-bonding possible; steric hindrance from ortho -OH and -Cl.
3-Bromo-4-chloro-2-hydroxybenzoic acid HighDeactivated ring, substitution influenced by -OH and halogens.Intramolecular H-bonding possible; steric hindrance from ortho -OH and -Br.
5-Bromo-3-chloro-2-hydroxybenzoic acid HighDeactivated ring, substitution influenced by -OH and halogens.Intramolecular H-bonding possible; less steric hindrance at C6.
2-Bromo-3-chloro-4-hydroxybenzoic acid ModerateDeactivated ring, substitution influenced by -OH and halogens.No intramolecular H-bonding with -COOH; -OH is para to -COOH.
3-Bromo-5-chloro-4-hydroxybenzoic acid ModerateDeactivated ring, substitution influenced by -OH and halogens.No intramolecular H-bonding with -COOH; -OH is para to -COOH.

This table is based on established principles of organic chemistry and provides predicted trends in the absence of direct experimental data for all isomers.

Introduction of Diverse Functional Groups

The introduction of additional functional groups onto the this compound scaffold can lead to a wide array of derivatives with novel properties. These modifications can be targeted at the carboxylic acid moiety, the hydroxyl group, or the aromatic ring itself.

Esterification and Amidation of the Carboxylic Acid: The carboxylic acid group is a prime site for derivatization. Esterification can be achieved through Fischer esterification by reacting the acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, which can then be reacted with an alcohol to form an ester or with an amine to form an amide. lookchem.comgoogle.com The synthesis of N-substituted benzamides is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.netnih.gov

Alkylation and Acylation of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated to form ethers or acylated to form esters. Alkylation can be performed using an alkyl halide in the presence of a base, while acylation can be achieved using an acyl chloride or anhydride (B1165640). These modifications can alter the compound's hydrogen-bonding capabilities and lipophilicity.

Further Substitution on the Aromatic Ring: Although the aromatic ring is deactivated by the presence of the carboxyl and halogen groups, further substitution may be possible under forcing conditions. The positions of any new substituents would be directed by the existing groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could also be employed to introduce new carbon-carbon bonds at the positions of the halogen atoms, offering a powerful tool for creating more complex analogues. nih.govresearchgate.net

Table 2: Potential Derivatives of this compound and Synthetic Strategies

Derivative TypeFunctional Group TargetedSynthetic Reagent(s)General Reaction Type
Methyl Ester Carboxylic AcidMethanol, H₂SO₄Fischer Esterification
Ethylamide Carboxylic AcidSOCl₂, then EthylamineAcyl Chloride Formation followed by Amination
O-Acetyl Ester Hydroxyl GroupAcetic Anhydride, Pyridine (B92270)Acylation
O-Methyl Ether Hydroxyl GroupMethyl Iodide, K₂CO₃Williamson Ether Synthesis
Aryl Derivative Bromine/Chlorine AtomArylboronic Acid, Pd CatalystSuzuki Coupling

Synthesis of Chalcone (B49325) and Amide Derivatives from Hydroxybenzoic Acid Precursors

While no specific literature details the synthesis of chalcones and amides directly from this compound, the general methodologies for these transformations using related hydroxybenzoic acid precursors are well-established.

Chalcone Synthesis: Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde (B42025). wikipedia.orgresearchgate.net To synthesize a chalcone derivative from this compound, the benzoic acid would first need to be converted to either a corresponding acetophenone or benzaldehyde.

Pathway to a Halogenated Hydroxyacetophenone: The carboxylic acid could potentially be converted to an acetophenone through various multi-step synthetic routes, although this is not always straightforward.

Pathway to a Halogenated Hydroxybenzaldehyde: The carboxylic acid could be reduced to the corresponding alcohol, which could then be oxidized to the aldehyde.

Once the appropriate halogenated hydroxyacetophenone or benzaldehyde is obtained, it can be reacted with a suitable aromatic aldehyde or ketone, respectively, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield the chalcone. koreascience.krnih.govnih.gov The presence of halogens on the aromatic ring can influence the reactivity of the carbonyl group and the stability of the resulting chalcone. taylorfrancis.comiainponorogo.ac.id

Amide Synthesis: The synthesis of amide derivatives is a more direct transformation of the carboxylic acid group. As mentioned previously, the most common method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with a primary or secondary amine. nih.gov A variety of amines can be used to generate a diverse library of amide derivatives. The reaction conditions are generally mild, and a wide range of functional groups are tolerated.

Conjugation to Other Molecular Systems (e.g., Polymers, Nanomaterials)

The conjugation of this compound to larger molecular systems like polymers and nanomaterials can impart new functionalities and create advanced materials. While specific examples involving this particular compound are not readily found in the literature, the general principles of conjugating phenolic acids to such systems can be applied.

Polymer Conjugation: Phenolic compounds can be conjugated to polymers through various chemical linkages. The carboxylic acid or the hydroxyl group of this compound can serve as a handle for attachment.

Ester Linkages: The carboxylic acid can be coupled to hydroxyl-containing polymers, such as polyvinyl alcohol (PVA) or polyethylene (B3416737) glycol (PEG), to form ester linkages. sapub.orgresearchgate.net This is often achieved by first activating the carboxylic acid.

Amide Linkages: Similarly, the carboxylic acid can be coupled to amine-functionalized polymers to form stable amide bonds.

Polymerization: It is also conceivable to synthesize polymers where the salicylic acid moiety is an integral part of the polymer backbone, for example, through the synthesis of poly(anhydride-esters). nih.govkent.ac.uk

Nanomaterial Conjugation: The surface functionalization of nanomaterials with phenolic compounds is an active area of research. google.com The hydroxyl and carboxyl groups of this compound can be used for attachment to the surface of various nanomaterials, such as gold nanoparticles or silica (B1680970) nanoparticles. This can be achieved through the formation of covalent bonds or through non-covalent interactions. The conjugation can alter the surface properties of the nanomaterials, improve their dispersibility, and introduce new functionalities.

Structure-Reactivity Relationships in Related Polyhalogenated Phenolic Acids

The relationship between the structure of polyhalogenated phenolic acids and their chemical reactivity is governed by the electronic and steric effects of the substituents. The presence of multiple halogens on the aromatic ring has a significant impact on the molecule's properties.

Steric Effects: The presence of multiple substituents on the benzoic acid ring can introduce steric hindrance, which can influence the rate and outcome of reactions. For example, steric hindrance around the carboxylic acid group can affect the rate of esterification or amidation. Similarly, bulky substituents can influence the regioselectivity of reactions on the aromatic ring.

In polyhalogenated systems, the relative reactivity of the different halogen atoms in reactions like nucleophilic aromatic substitution or cross-coupling can be influenced by their position and the electronic nature of the other substituents on the ring. nih.gov For instance, a halogen ortho or para to a strong electron-withdrawing group may be more susceptible to nucleophilic displacement.

Emerging Research Directions and Future Perspectives in the Study of Halogenated Hydroxybenzoic Acids

Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Microfluidics)

The synthesis of complex molecules like 4-Bromo-3-chloro-2-hydroxybenzoic acid is increasingly benefiting from the shift from traditional batch processing to advanced synthesis technologies like flow chemistry. researchgate.net Continuous-flow systems, which utilize microreactors or larger tube reactors, offer substantial advantages over conventional methods, including superior heat and mass transfer, enhanced safety when handling hazardous reagents, and improved reaction control. polimi.it This technology is particularly well-suited for multistep syntheses, allowing for the integration of reaction and purification steps into a single, automated cascade. polimi.it

Flow chemistry enables process intensification, leading to reduced operational costs and a smaller physical footprint. polimi.it For the synthesis of halogenated compounds, which can involve hazardous reagents and exothermic reactions, flow reactors provide a safer environment by minimizing the volume of reactive material at any given time. polimi.it Researchers have successfully demonstrated the use of flow chemistry for challenging reactions such as halogen-lithium exchanges and nucleophilic substitutions on aryl chlorides, which are relevant to the synthesis of derivatives of this compound. nih.gov The precise control over reaction parameters like temperature, pressure, and residence time in a flow setup can lead to higher yields and selectivities, which is crucial for producing polysubstituted aromatic compounds with a specific substitution pattern. rsc.org

Table 1: Comparison of Batch vs. Flow Synthesis for Halogenated Aromatic Compounds

FeatureBatch SynthesisFlow Chemistry
Reaction Scale Limited by vessel sizeScalable by extending operation time
Heat Transfer Inefficient, potential for hot spotsHighly efficient due to high surface-area-to-volume ratio
Mass Transfer Often limited by stirring speedEnhanced due to small channel dimensions and efficient mixing
Safety Higher risk with hazardous reagents due to large volumesInherently safer due to small reactor volumes and better control
Process Control Manual or semi-automated, slower responseFully automated, precise real-time control of parameters
Reproducibility Can vary between batchesHigh consistency and reproducibility
Multi-step Synthesis Requires isolation of intermediatesCan be integrated into a continuous sequence

Application of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction

Table 2: Applications of Machine Learning in the Study of Halogenated Benzoic Acids

ML ApplicationDescriptionPotential Impact on this compound Research
Reaction Prediction Predicts the major product and yield of a chemical reaction based on reactants and conditions. digitellinc.comOptimizing synthetic routes to increase yield and purity.
Property Prediction Estimates physical, chemical, or biological properties of a molecule from its structure. skoltech.ruPredicting the potential applications of its derivatives in materials science or pharmacology.
De Novo Molecular Design Generates novel molecular structures with a desired set of properties. epfl.chDesigning new compounds based on its scaffold for specific functions.
Retrosynthesis Planning Identifies potential synthetic pathways for a target molecule.Accelerating the discovery of more efficient and sustainable synthesis methods.
Catalyst Design Predicts the performance of catalysts for specific transformations.Identifying optimal catalysts for selective functionalization reactions.

Rational Design of Materials with Tunable Properties

This compound serves as a versatile building block for the rational design of advanced materials. The specific arrangement of its functional groups—a carboxylic acid, a hydroxyl group, and two different halogens—provides multiple reaction sites for polymerization or modification. This allows for the creation of materials with precisely tunable properties.

For example, this compound can be incorporated into polyesters, where the halogen and hydroxyl substituents on the benzene (B151609) ring influence the polymer's final characteristics. The inclusion of such substituted monomers can disrupt the packing of polymer chains, affecting properties like crystallinity, melting point, and solubility. researchgate.net By strategically selecting co-monomers, researchers can create semiflexible random thermotropic copolymers with specific liquid-crystalline behaviors. researchgate.net The presence of bromine and chlorine atoms can also enhance thermal stability and flame retardancy. The principles of structure-activity relationship analysis, often used in drug design, can be applied here to understand how modifications to the core structure impact the macroscopic properties of the resulting material. nih.gov This rational design approach enables the development of novel polymers and materials tailored for specific applications, ranging from high-performance plastics to functional coatings.

Table 3: Influence of Functional Groups on Material Properties

Functional Group on Benzoic Acid RingPotential Influence on Polymer Properties
Hydroxyl (-OH) Increases polarity, potential for hydrogen bonding, improves adhesion.
Carboxylic Acid (-COOH) Provides a reactive site for polymerization (e.g., polyesters, polyamides).
Bromine (-Br) Increases molar mass, enhances flame retardancy, modifies refractive index.
Chlorine (-Cl) Enhances thermal stability, increases chemical resistance.
Alkyl Chains Increases flexibility, lowers melting point, improves solubility in organic solvents.

Exploration of Novel Catalytic Systems for Selective Functionalization

The precise modification of the this compound scaffold presents a significant chemical challenge due to the multiple potential reaction sites. The development of novel catalytic systems that can achieve high selectivity for a specific position is a key area of emerging research. The goal is to functionalize one part of the molecule, such as a specific C-H bond, without altering the existing functional groups.

Recent progress in organocatalysis and transition-metal catalysis offers promising solutions. rsc.org For instance, dirhodium catalysts have been designed that can selectively functionalize C-H bonds based on steric accessibility, allowing for reactions at the least crowded sites. scispace.com Similarly, heterogeneous catalysts, such as those based on cerium and copper oxides, have been developed for the selective decarboxylative oxidation of benzoic acids, demonstrating control over reaction pathways based on the catalyst's composition. nih.gov The rational design of these catalysts, guided by an understanding of steric and electronic effects as well as noncovalent interactions, is crucial for achieving the desired site-selectivity. rsc.org Such advanced catalytic systems would enable the efficient and controlled derivatization of this compound, opening up new avenues for creating complex molecules with unique functionalities.

Table 4: Examples of Catalytic Systems for Selective Functionalization

Catalyst TypeExampleTargeted ReactionSelectivity Principle
Dirhodium Catalysts Rh₂(R-TPCP)₄C-H FunctionalizationSteric hindrance, favoring the most accessible C-H bonds. scispace.com
Organocatalysts Boron, Nitrogen, or Phosphorus-basedDiol FunctionalizationNoncovalent interactions, directing reagents to a specific hydroxyl group. rsc.org
Heterogeneous Catalysts CeO₂-CuODecarboxylative OxidationAdsorption state of the substrate on the catalyst surface. nih.gov
Photoredox Catalysts Iridium or Ruthenium complexesC-H AminationGeneration of highly reactive radical intermediates under mild conditions.

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring

To fully leverage the benefits of advanced synthesis methods like flow chemistry, the development of sophisticated analytical techniques for real-time, in-line reaction monitoring is essential. mt.com These techniques provide instantaneous feedback on the progress of a reaction, allowing for rapid optimization and ensuring process stability. mpg.de

For the synthesis of this compound and its derivatives, in-situ spectroscopy methods such as Raman and Fourier-transform infrared (FTIR) spectroscopy are invaluable. mt.com These non-invasive techniques can be directly integrated into a flow reactor to monitor the concentration of reactants, intermediates, and products by identifying their unique spectral signatures. nih.gov This allows chemists to quickly determine the optimal reaction conditions, such as temperature and residence time, to maximize yield and minimize impurity formation. nih.gov Furthermore, techniques like electrospray ionization mass spectrometry (ESI-MS) can be used for continuous online monitoring, providing detailed mechanistic insights by detecting key reaction intermediates. uvic.ca Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy is also emerging as a powerful tool for online reaction monitoring, offering detailed structural information throughout the course of a reaction. magritek.com

Table 5: Advanced Analytical Techniques for Real-Time Monitoring

TechniqueInformation ProvidedAdvantages for Flow Chemistry
Raman Spectroscopy Vibrational modes, molecular structure, concentration. nih.govNon-invasive, compatible with various solvents, can be used with fiber-optic probes. nih.gov
FTIR Spectroscopy Functional groups, concentration. mt.comProvides real-time kinetic data, widely applicable to organic reactions. mt.com
NMR Spectroscopy Detailed molecular structure, quantification of species. mpg.deProvides unambiguous structural information, can track complex transformations. magritek.com
Mass Spectrometry (MS) Molecular weight, identification of intermediates and products. uvic.caHigh sensitivity, allows for the detection of transient species and mechanistic studies. uvic.ca
UV-Vis Spectroscopy Concentration of chromophoric species.Simple, cost-effective, useful for reactions involving colored compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-3-chloro-2-hydroxybenzoic acid, and how can solvent toxicity be minimized?

  • Methodology : Flow chemistry techniques (e.g., continuous microreactor systems) are effective for halogenated benzoic acid derivatives, reducing reliance on toxic solvents like 1,2-dichloroethane. This approach improves reaction control and scalability while adhering to green chemistry principles .
  • Key considerations : Monitor reaction intermediates via inline spectroscopy (e.g., FTIR) to optimize bromination and chlorination steps. Use tert-butanol or acetonitrile as safer solvent alternatives.

Q. How should researchers characterize the structural and functional groups of this compound?

  • Techniques :

  • NMR : ¹H NMR will show deshielded aromatic protons due to electron-withdrawing halogens (Br, Cl). Coupling patterns (e.g., meta coupling between H-5 and H-6) confirm substitution positions. ¹³C NMR and DEPT-135 resolve carbonyl (C=O) and hydroxyl-bearing carbons .
  • IR : Peaks at ~2500-3300 cm⁻¹ (broad, -OH and -COOH), ~1680 cm⁻¹ (C=O), and 600-800 cm⁻¹ (C-Br/C-Cl stretches) .
  • Mass spectrometry : Molecular ion [M-H]⁻ at m/z 249 (calculated for C₇H₃BrClO₃).

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Solubility : Sparingly soluble in water; better solubility in polar aprotic solvents (DMF, DMSO) or basic aqueous solutions (pH > 5, due to deprotonation of -COOH). Use gravimetric analysis or UV-Vis calibration curves for quantification.
  • Stability : Store at 0–6°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, which may hydrolyze halogens .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed, given the compound’s substitution pattern?

  • Strategy : The hydroxyl (-OH) group at position 2 is strongly activating (ortho/para-directing), while Cl (position 3) and Br (position 4) are deactivating but meta-directing. Use Hammett constants (σ) to predict reactivity:

  • Nitration occurs preferentially at position 6 (para to -OH, meta to Br/Cl).
  • DFT calculations (e.g., Gaussian software) model charge distribution and transition states to validate site selectivity .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic cross-coupling reactions?

  • Approach : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic effects:

  • The electron-deficient aromatic ring favors Suzuki-Miyaura coupling at position 4 (Br) due to lower activation energy.
  • Compare Fukui indices to identify nucleophilic/electrophilic sites .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Troubleshooting :

  • For overlapping ¹H NMR signals, use 2D-COSY or NOESY to assign couplings.
  • In ¹³C NMR, employ deuterated DMSO-d₆ to minimize solvent interference.
  • Cross-reference with NIST Chemistry WebBook spectral libraries for halogenated benzoic acids .

Q. What strategies mitigate competing side reactions during carboxyl group derivatization (e.g., esterification)?

  • Optimization :

  • Activate -COOH with DCC/DMAP in anhydrous THF to form acyloxy intermediates.
  • Use low temperatures (0–5°C) to suppress decarboxylation. Monitor by TLC (eluent: ethyl acetate/hexane, 1:2) .

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